Cas no 866808-96-0 (3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one)

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core substituted with a 4-chlorobenzenesulfonyl group, an ethoxy moiety, and a 3-methylbenzyl substituent. This molecule exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive agents targeting inflammation or metabolic disorders. The presence of the sulfonyl group enhances stability and may improve binding affinity in receptor interactions. The ethoxy and methylbenzyl substituents contribute to lipophilicity, influencing pharmacokinetic properties. Its well-defined structure allows for precise modifications, making it a valuable scaffold for medicinal chemistry research. The compound's synthetic versatility and functional group diversity support its utility in drug discovery applications.
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one structure
866808-96-0 structure
Product Name:3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one
CAS No:866808-96-0
MF:C25H22ClNO4S
MW:467.96448469162
CID:6242241
PubChem ID:2137137
Update Time:2025-05-30

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one
    • 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
    • F1604-0767
    • 866808-96-0
    • AKOS001835787
    • 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-1-(3-methylbenzyl)quinolin-4(1H)-one
    • 3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
    • Inchi: 1S/C25H22ClNO4S/c1-3-31-20-9-12-23-22(14-20)25(28)24(32(29,30)21-10-7-19(26)8-11-21)16-27(23)15-18-6-4-5-17(2)13-18/h4-14,16H,3,15H2,1-2H3
    • InChI Key: ZEZLCPRCZVKZNF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C1C(C2C=C(C=CC=2N(C=1)CC1C=CC=C(C)C=1)OCC)=O)(=O)=O

Computed Properties

  • Exact Mass: 467.0958071g/mol
  • Monoisotopic Mass: 467.0958071g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 799
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 72.1Ų

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one Pricemore >>

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Additional information on 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one

Introduction to 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 866808-96-0)

The compound 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one, identified by its CAS number 866808-96-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a 4-chlorobenzenesulfonyl group and an ethoxy substituent at strategic positions within the 1,4-dihydroquinolin-4-one scaffold suggests a unique combination of electronic and steric properties that may contribute to its biological activity.

Recent studies have highlighted the importance of 1,4-dihydroquinolinone derivatives in the development of bioactive molecules. These heterocyclic compounds are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one incorporates elements that enhance its binding affinity to biological targets, making it a promising candidate for further investigation.

In particular, the 4-chlorobenzenesulfonyl moiety is a key feature that influences the compound's interactions with biological systems. Chlorosulfonamide derivatives are well-documented for their ability to modulate enzyme activity and receptor binding. The electron-withdrawing nature of the sulfonyl group can enhance the compound's solubility and metabolic stability, while the chlorine atom provides additional opportunities for hydrogen bonding or hydrophobic interactions with protein targets. These characteristics make this compound an attractive scaffold for designing novel therapeutic agents.

The ethoxy substituent at the 6-position further contributes to the compound's pharmacological profile. Ethoxy groups are commonly found in bioactive molecules due to their ability to increase lipophilicity while maintaining solubility. This balance is crucial for drug-like properties such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the 3-methylphenyl group at the 1-position introduces a bulky hydrophobic moiety that can sterically hinder unwanted interactions and improve selectivity.

Current research in medicinal chemistry emphasizes the need for structurally diverse compounds to overcome resistance mechanisms and improve therapeutic efficacy. The unique combination of functional groups in 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one aligns well with these goals. Computational studies have suggested that this molecule may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases.

Moreover, synthetic methodologies have been developed to efficiently prepare this compound with high yield and purity. Modern techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the construction of complex scaffolds like this one in a more streamlined manner. These advancements not only facilitate research but also reduce costs associated with drug development.

The potential applications of this compound extend beyond traditional therapeutic areas. For instance, its structural features make it suitable for use as an intermediate in the synthesis of more complex molecules or as a tool compound for studying enzyme mechanisms. The versatility of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one underscores its value in both academic research and industrial drug discovery.

As interest in targeted therapies grows, compounds like this one are being evaluated for their ability to interact selectively with disease-causing proteins. Preclinical studies have begun to explore the pharmacokinetic properties of derivatives with similar structures, providing insights into their potential as lead candidates for new drugs. The results are promising, suggesting that modifications to this scaffold could yield compounds with improved efficacy and reduced side effects.

In conclusion,3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(3-methylphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 866808-96-0) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in ongoing efforts to develop novel therapeutic agents. Continued research into this compound and its derivatives is likely to yield important advancements in medicine.

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